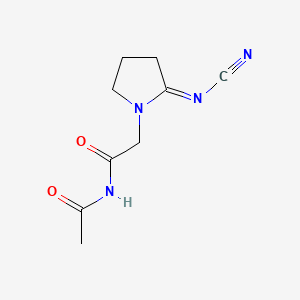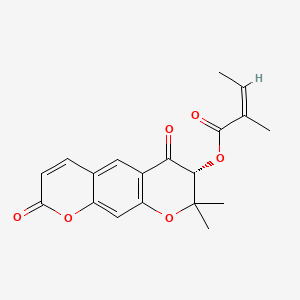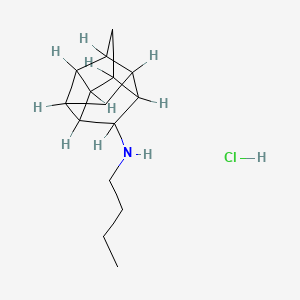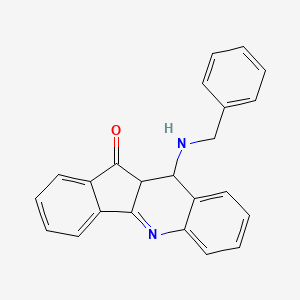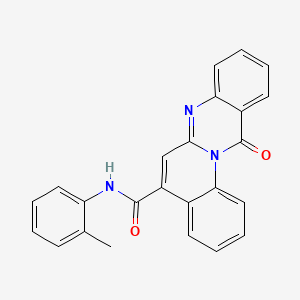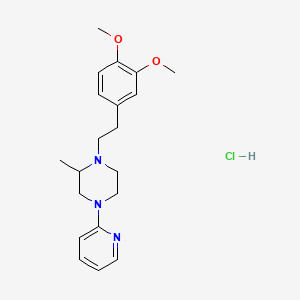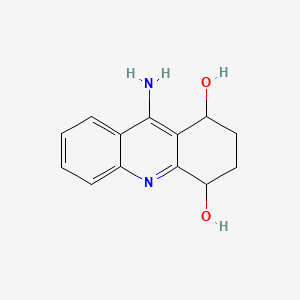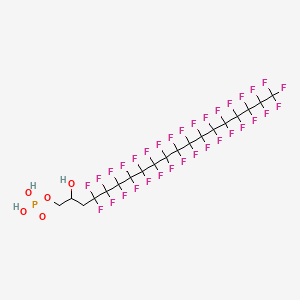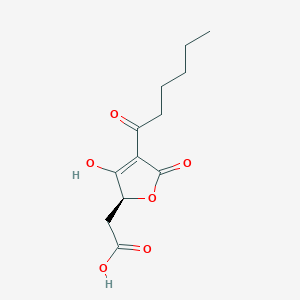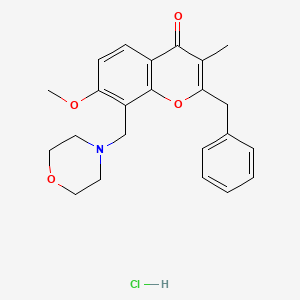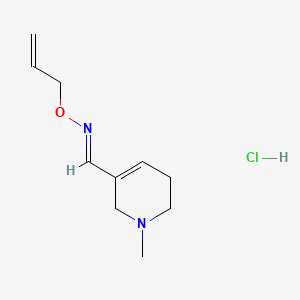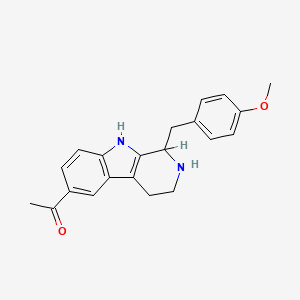
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is a synthetic compound belonging to the β-carboline family. β-Carbolines are a class of heterocyclic compounds known for their diverse biological activities and pharmacological potential. These compounds are characterized by a tricyclic pyridine-fused indole framework and are widely distributed in nature, including various plants, marine creatures, and human tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the β-carboline skeleton. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions . The specific synthetic route for this compound may include the following steps:
- Condensation of 1-methoxybenzylamine with acetylacetone to form an intermediate.
- Cyclization of the intermediate under acidic conditions to form the tetrahydro-beta-carboline core.
- Purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of β-carboline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, such as palladium-catalyzed reactions, and green chemistry approaches to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding β-carbolinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methoxy or acetyl groups using reagents like sodium methoxide or acetyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, acetyl chloride.
Major Products Formed:
Oxidation: β-Carbolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted β-carboline derivatives.
Aplicaciones Científicas De Investigación
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex β-carboline derivatives.
Biology: Studied for its potential as a neuroprotective agent and its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of novel materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . These interactions contribute to its potential neuroprotective and therapeutic effects.
Comparación Con Compuestos Similares
Harmane: A naturally occurring β-carboline with neuroactive properties.
Harmine: Known for its ability to inhibit monoamine oxidase and its potential therapeutic effects in treating neurological disorders.
Harmaline: Exhibits similar biological activities to harmine and is used in traditional medicine.
Uniqueness: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other β-carbolines. Its acetyl and methoxy groups may enhance its binding affinity to certain molecular targets and improve its bioavailability .
Propiedades
Número CAS |
69440-51-3 |
|---|---|
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-[1-[(4-methoxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl]ethanone |
InChI |
InChI=1S/C21H22N2O2/c1-13(24)15-5-8-19-18(12-15)17-9-10-22-20(21(17)23-19)11-14-3-6-16(25-2)7-4-14/h3-8,12,20,22-23H,9-11H2,1-2H3 |
Clave InChI |
CMQVUMLENPJCIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


